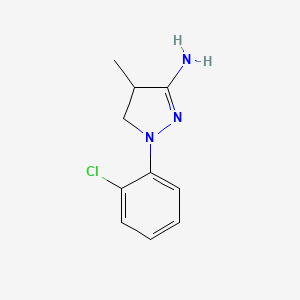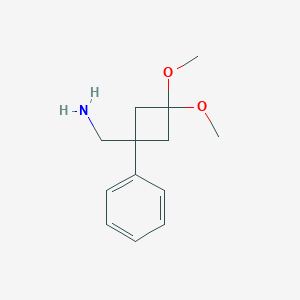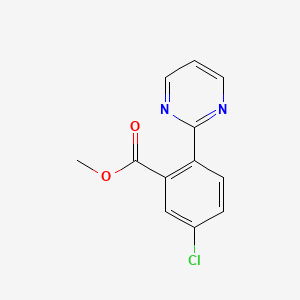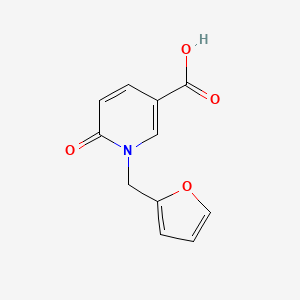
N,1-dimethylindole-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethylindole-3-carboxamide;hydrochloride is a compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring Indole derivatives are significant in various fields due to their biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethylindole-3-carboxamide;hydrochloride typically involves the reaction of indole derivatives with carboxamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions . Another method involves the reaction of 2-chloroindole-3-carbaldehydes with guanidine under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of methanesulfonic acid as a catalyst in the Fischer indole synthesis is one such method that has been optimized for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N,1-dimethylindole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
N,1-dimethylindole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,1-dimethylindole-3-carboxamide;hydrochloride involves its interaction with various molecular targets, including enzymes and proteins. The presence of the carboxamide moiety allows it to form hydrogen bonds with these targets, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Commonly used as a coupling agent in peptide synthesis.
2-chloroindole-3-carbaldehyde: Used in the synthesis of tricyclic indole derivatives.
Uniqueness
N,1-dimethylindole-3-carboxamide;hydrochloride is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzymes and proteins. This property makes it particularly effective as an enzyme inhibitor, distinguishing it from other indole derivatives .
Propiedades
Fórmula molecular |
C11H13ClN2O |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
N,1-dimethylindole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10;/h3-7H,1-2H3,(H,12,14);1H |
Clave InChI |
BKQUCOVIZIDDTE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN(C2=CC=CC=C21)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile](/img/structure/B13881315.png)
![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)





![[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine](/img/structure/B13881356.png)


![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13881380.png)
